

# Application Note: In-situ DRIFTS Analysis of CO<sub>2</sub> Methanation on Ni-Y Catalysts

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## Compound of Interest

Compound Name: Nickel;yttrium

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## Introduction

The catalytic conversion of carbon dioxide (CO<sub>2</sub>) to methane (CH<sub>4</sub>), known as CO<sub>2</sub> methanation, is a promising technology for renewable energy storage and CO<sub>2</sub> utilization. Nickel-based catalysts are widely investigated for this reaction due to their high activity and lower cost compared to noble metals. The choice of support material significantly influences the catalyst's performance. Yttrium oxide (Y<sub>2</sub>O<sub>3</sub>) has emerged as a promising support for nickel catalysts in CO<sub>2</sub> methanation, exhibiting high CO<sub>2</sub> conversion and excellent CH<sub>4</sub> selectivity.<sup>[1]</sup><sup>[2]</sup>

This application note provides a detailed protocol for the in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) analysis of CO<sub>2</sub> methanation over Ni-Y<sub>2</sub>O<sub>3</sub> catalysts. In-situ DRIFTS is a powerful technique that allows for the real-time monitoring of surface species on a catalyst under reaction conditions, providing valuable insights into the reaction mechanism.

## Quantitative Data Summary

The following table summarizes key quantitative data for Ni-Y<sub>2</sub>O<sub>3</sub> catalysts from various studies to facilitate comparison.

Catalyst Composition	Preparation Method	BET Surface Area (m <sup>2</sup> /g)	Ni Particle Size (nm)	Reaction Temperature (°C)	CO <sub>2</sub> Conversion (%)	CH <sub>4</sub> Selectivity (%)	Reference
15 wt% Ni/Y <sub>2</sub> O <sub>3</sub>	Solution Combustion Synthesis	11.9 - 13.5	-	350	71.5	>99	[3]
25 wt% Ni/Y <sub>2</sub> O <sub>3</sub>	Solution Combustion Synthesis	-	-	350	~80	>99	[3]
10 wt% Ni/Y <sub>2</sub> O <sub>3</sub> (with citric acid)	Impregnation	-	-	350	92	100	[4]
Ni/Y <sub>2</sub> O <sub>3</sub>	Thermal Decomposition	-	-	320	90	99	[1][2]

Note: "-" indicates data not available in the cited sources.

## Experimental Protocols

This section details the methodologies for catalyst preparation and in-situ DRIFTS analysis.

### Protocol 1: Ni-Y<sub>2</sub>O<sub>3</sub> Catalyst Preparation via Solution Combustion Synthesis (SCS)

This method yields catalysts with good structural and textural properties.[3]

#### Materials:

- Nickel(II) nitrate hexahydrate ( $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ )
- Yttrium(III) nitrate hexahydrate ( $\text{Y}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ )
- Urea ( $\text{CO}(\text{NH}_2)_2$ )
- Deionized water
- Static air furnace

#### Procedure:

- Calculate the required amounts of nickel nitrate and yttrium nitrate to achieve the desired Ni loading (e.g., 15 wt%).
- Dissolve the calculated amounts of metal nitrates and urea in a minimum amount of deionized water in a crucible. The urea-to-metal nitrate ratio can be varied to optimize catalyst properties.
- Place the crucible in a preheated furnace at  $600^\circ\text{C}$ .
- The solution will undergo dehydration, followed by spontaneous ignition and combustion, producing a voluminous, foamy powder.
- After the combustion is complete, keep the resulting powder in the furnace for a designated time (e.g., 2 hours) to ensure complete combustion and crystallization.
- Allow the catalyst to cool down to room temperature.
- The obtained powder is the calcined  $\text{Ni-Y}_2\text{O}_3$  catalyst.

## Protocol 2: In-situ DRIFTS Analysis of $\text{CO}_2$ Methanation

This protocol outlines the steps for studying the  $\text{CO}_2$  methanation reaction over a prepared  $\text{Ni-Y}_2\text{O}_3$  catalyst using an in-situ DRIFTS setup.

#### Equipment:

- FTIR spectrometer equipped with a DRIFTS accessory and a high-temperature reaction chamber.
- Mass flow controllers for precise gas handling.
- Temperature controller for the reaction chamber.
- Gas lines for He, H<sub>2</sub>, CO<sub>2</sub>, and reaction mixtures.

#### Procedure:

- Sample Preparation:
  - Place a small amount of the Ni-Y<sub>2</sub>O<sub>3</sub> catalyst powder (e.g., 15 mg) into the ceramic sample cup of the DRIFTS reaction chamber.[\[1\]](#)
  - Ensure the catalyst bed is level for uniform IR radiation.
- Pre-treatment (Reduction):
  - Assemble the reaction chamber and place it in the DRIFTS accessory.
  - Purge the system with an inert gas, such as Helium (He) or Nitrogen (N<sub>2</sub>), at a flow rate of approximately 100 cm<sup>3</sup>/min while recording a background spectrum at room temperature.  
[\[1\]](#)
  - Introduce a reducing gas mixture, typically 10% H<sub>2</sub> in N<sub>2</sub> or He, at a flow rate of 100 cm<sup>3</sup>/min.[\[1\]](#)
  - Ramp the temperature to the desired reduction temperature (e.g., 400-500°C) at a rate of 5°C/min and hold for 2 hours to reduce the nickel oxide to metallic nickel.[\[5\]](#)
  - After reduction, cool the catalyst to the desired reaction temperature under the inert gas flow.
- CO<sub>2</sub> Adsorption (Optional):

- At the desired temperature (e.g., 100°C), switch the gas flow to a CO<sub>2</sub>-containing stream (e.g., 2.5 cm<sup>3</sup>/min CO<sub>2</sub> in 100 cm<sup>3</sup>/min N<sub>2</sub>) to observe the adsorption of CO<sub>2</sub> on the catalyst surface.[1]
- Record DRIFTS spectra at regular intervals to monitor the formation of surface species like carbonates and bicarbonates.
- In-situ CO<sub>2</sub> Methanation Reaction:
  - Introduce the CO<sub>2</sub> methanation reaction gas mixture. A typical composition is a stoichiometric ratio of H<sub>2</sub>:CO<sub>2</sub> = 4:1, often diluted with an inert gas (e.g., 10% CO<sub>2</sub>, 40% H<sub>2</sub>, 50% He).[6] The total flow rate can be around 100 cm<sup>3</sup>/min.[1]
  - Begin recording DRIFTS spectra as a function of time and temperature. Spectra can be collected at a resolution of 4 cm<sup>-1</sup> with a typical accumulation of 32 scans per spectrum.
  - The temperature can be ramped (e.g., 5°C/min) or held at specific isothermal points (e.g., 250°C, 300°C, 350°C) to study the reaction at different conditions.[7]
  - Continuously collect spectra to observe the evolution of surface intermediates (e.g., formates, carbonates) and the consumption of adsorbed CO<sub>2</sub>.
- Data Analysis:
  - Analyze the collected DRIFTS spectra to identify the vibrational bands corresponding to different surface species. Key species to look for in CO<sub>2</sub> methanation on Ni-Y<sub>2</sub>O<sub>3</sub> include:
    - Carbonates/Bicarbonates: Formed upon CO<sub>2</sub> adsorption on the Y<sub>2</sub>O<sub>3</sub> support.
    - Formate species (HCOO<sup>-</sup>): Often considered a key intermediate in the reaction pathway.[4][7]
    - Adsorbed CO: May be present depending on the reaction pathway.
  - Correlate the changes in the intensity of these bands with the reaction conditions (temperature, time) to elucidate the reaction mechanism.

## Visualizations

### Experimental Workflow

The following diagram illustrates the logical flow of the in-situ DRIFTS experiment for CO<sub>2</sub> methanation analysis on Ni-Y catalysts.

Experimental workflow for DRIFTS analysis.

### Proposed Signaling Pathway: CO<sub>2</sub> Methanation on Ni-Y<sub>2</sub>O<sub>3</sub>

Based on the literature, the CO<sub>2</sub> methanation on Ni/Y<sub>2</sub>O<sub>3</sub> catalysts is suggested to proceed primarily through a formate pathway.[7] The diagram below illustrates this proposed reaction mechanism.

Proposed formate pathway for CO<sub>2</sub> methanation.

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